3-acetyl-1lambda6-thietane-1,1-dione
Description
Properties
CAS No. |
1783349-31-4 |
|---|---|
Molecular Formula |
C5H8O3S |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of Thietan-3-One (35)
Thietan-3-one (35), a cyclic ketone, serves as a key intermediate. Commercial availability or synthesis via cyclization of 3-mercaptopropionic acid derivatives is typical.
Imine Formation and Aziridine Intermediate
Condensation of thietan-3-one with -methyl-2-propanesulfinamide under basic conditions yields a sulfinimine (37). Subsequent treatment with trimethylsulfoxonium iodide (TMSOI) induces aziridine formation (39), a strained three-membered ring amenable to nucleophilic ring-opening.
Reaction Scheme:
Ring-Opening with Grignard Reagents
Aziridine 39 undergoes ring-opening with benzylmagnesium chloride, introducing a phenethyl group and yielding -protected amine 41. This step demonstrates the flexibility of Grignard reagents in functionalizing thietane scaffolds.
Deprotection and Sulfonylation
Acidic deprotection of 41 removes the sulfinamide group, generating primary amine 43. Sulfonylation with methanesulfonyl chloride or analogous agents produces sulfonamide derivatives (e.g., compound 15).
Oxidation to Thietane-1,1-Dioxide
Treatment of thietane derivatives with Oxone () in aqueous acetone oxidizes the sulfur atom to the sulfone state, yielding thietane-1,1-dioxide (46).
Oxidation Reaction:
Acylation at the 3-Position
Compound 46 (3-amino-thietane-1,1-dioxide) reacts with acetic anhydride in the presence of silver triflate to form acetamide 14. Adapting this step, substitution of the amine with a ketone requires alternative strategies, such as Friedel-Crafts acylation or oxidation of a secondary alcohol.
Proposed Acylation Mechanism:
Sulfone Formation via Oxidation
Oxidation of 3-acetylthietane with or converts the thioether to the sulfone, yielding the target compound.
Oxidation Reaction:
Analytical Validation and Characterization
Spectroscopic Data
-
NMR : The acetyl group () appears as a singlet at δ 2.10–2.30 ppm. Sulfone protons adjacent to resonate upfield due to electron-withdrawing effects.
-
NMR : The carbonyl carbon of the acetyl group appears at δ 205–210 ppm, while sulfone carbons resonate at δ 50–60 ppm.
-
IR Spectroscopy : Strong absorption bands at 1300–1150 cm () and 1700–1650 cm () confirm functional groups.
Chromatographic Purity
Reverse-phase HPLC (C18 column, gradient) validates purity >95%, with retention times consistent with sulfone derivatives.
Challenges and Optimization Strategies
Regioselectivity in Acylation
Positioning the acetyl group at the 3-position requires steric and electronic control. Silver triflate catalyzes acylation at less hindered sites, necessitating optimized reaction conditions.
Sulfone Stability Under Acidic Conditions
Thietane-1,1-dioxides are susceptible to ring-opening in strong acids. Neutral or mildly acidic conditions preserve the sulfone moiety during acylation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Thietan-3-One) | Route 2 (Direct Oxidation) |
|---|---|---|
| Steps | 6–8 | 2–3 |
| Yield | 15–20% (overall) | 30–40% (theoretical) |
| Functional Group Tolerance | Moderate | High |
| Scalability | Challenging | Feasible |
Industrial and Research Applications
3-Acetyl-1λ⁶-thietane-1,1-dione serves as a precursor in medicinal chemistry for GABA receptor modulators and kinase inhibitors . Its rigid sulfone scaffold enhances binding affinity and metabolic stability.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thietane derivatives with different functional groups.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetyl-1lambda6-thietane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the thietane ring and the acetyl group, which can undergo various chemical transformations. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Thietane/Thiolane Derivatives
Key Findings from Structural Analysis
Reactivity and Functionalization: The bromomethyl group in 3-(bromomethyl)-1λ⁶-thietane-1,1-dione () provides a handle for nucleophilic substitution or cross-coupling reactions, making it a versatile intermediate. Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride () contains an ester group, which can be hydrolyzed to a carboxylic acid for conjugation with amines or alcohols.
Solubility and Pharmacological Potential: The hydrochloride salt of 3-(aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione () enhances water solubility, a critical factor for bioavailability in drug design. The aromatic nitro group in 3-{[(5-Chloro-2-nitrophenyl)methyl]amino}-1λ⁶-thietane-1,1-dione () may confer redox activity or serve as a photolabile protecting group.
Steric and Electronic Effects: 3-[(3-Methylcyclopentyl)amino]-1λ⁶-thiolane-1,1-dione () features a bulky cyclopentyl group, which could sterically hinder interactions in enzyme-binding pockets.
Research Implications
- Thietane derivatives with amino or ester substituents (e.g., ) are promising candidates for prodrug development or targeted delivery systems.
- The nitro-aromatic derivative () warrants further investigation for applications in photodynamic therapy or catalysis.
Q & A
Q. What are the common synthetic routes for 3-acetyl-1lambda6-thietane-1,1-dione, and how do reaction conditions influence yield and purity?
The synthesis of thietane derivatives like this compound often involves constructing the thietane ring followed by functional group modifications. For example, Grignard reagents or organometallic intermediates may introduce acetyl groups . Key parameters include temperature control (e.g., low temperatures to prevent side reactions) and solvent selection (polar aprotic solvents for better reactivity). Purity is typically assessed via NMR spectroscopy and mass spectrometry .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- 1H/13C NMR : Identifies protons and carbons in the thietane ring and acetyl group. For instance, the acetyl group’s carbonyl carbon appears at ~200 ppm in 13C NMR .
- IR Spectroscopy : Detects S=O stretches (~1150–1300 cm⁻¹) and acetyl C=O stretches (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, such as loss of the acetyl group (M⁺-60) .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Initial screening includes:
- Enzyme Inhibition Assays : Test interactions with serine hydrolases or proteases, given the thietane ring’s potential as a transition-state analog .
- Cytotoxicity Studies : Use cell lines (e.g., HEK293) to assess viability via MTT assays .
- Receptor Binding Assays : Radioligand displacement studies to evaluate affinity for targets like GPCRs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the regioselectivity of thietane ring functionalization?
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd or Cu) to direct acetyl group placement. For example, Pd-catalyzed cross-coupling may enhance selectivity for the 3-position .
- Solvent Effects : Non-polar solvents (e.g., toluene) can favor specific transition states, reducing byproducts .
- Temperature Gradients : Stepwise heating (e.g., 0°C → RT) minimizes ring-opening side reactions .
Q. What strategies resolve contradictions in reported biological activity data for thietane derivatives?
Discrepancies in bioactivity (e.g., varying IC50 values) may arise from:
- Purity Differences : Use HPLC to confirm >95% purity .
- Assay Variability : Standardize protocols (e.g., buffer pH, incubation time) across labs .
- Structural Analogues : Compare with compounds like 3-(aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride, which has enhanced lipophilicity and altered target binding .
Q. How do computational models predict the interaction of this compound with biological targets?
- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). The acetyl group may hydrogen-bond with catalytic residues .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Pay attention to the thietane ring’s conformational flexibility .
Comparative Analysis of Structural Analogues
| Compound Name | Key Structural Features | Bioactivity Highlights | References |
|---|---|---|---|
| This compound | Thietane ring, acetyl group | Enzyme inhibition, moderate solubility | |
| 3-(Aminomethyl)-1lambda6-thietane-1,1-dione HCl | Aminomethyl group, hydrochloride salt | Enhanced CNS penetration, receptor binding | |
| 3-Methyl-1,2-benzothiazole-1,1-dione | Benzothiazole fused ring | Antimicrobial activity, photostability |
Methodological Recommendations
- Purity Optimization : Use preparative HPLC with a C18 column and acetonitrile/water gradient .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) to identify decomposition pathways .
- Target Validation : Combine CRISPR-Cas9 gene editing (knockout models) with in vitro assays to confirm mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
